

Physicochemical Properties of Almasilate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Almasilate*

Cat. No.: *B1212279*

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Introduction

Almasilate is a synthetic, hydrated magnesium aluminosilicate with antacid properties. It is utilized in the symptomatic relief of conditions associated with excessive gastric acid, such as dyspepsia and peptic ulcer disease.[1][2] Its therapeutic effect is achieved through the chemical neutralization of stomach acid.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **Almasilate**, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Almasilate is a complex inorganic substance with a variable composition. The data presented below is based on available chemical information.

Data Summary

The following table summarizes the key physicochemical properties of **Almasilate**. It is important to note that specific quantitative data for several parameters, such as solubility, pKa, and melting point, are not extensively reported in publicly available literature.

Property	Value	Source
Chemical Name	Magnesium aluminosilicate hydrate	[1][2]
Synonyms	Malinal, Megalac, Dianeusine, Simagel	[1][2][3]
Molecular Formula	Al ₂ H ₂ MgO ₉ Si ₂ (representative)	[1]
Molecular Weight	280.45 g/mol (representative)	[1]
Appearance	White, fine, odorless, and tasteless powder	[4]
Solubility		
in Water	Practically insoluble	[4]
in Ethanol	Practically insoluble	[4]
in Mineral Acids	Soluble	[4]
pH (5% aqueous solution)	9.0 - 10.0	[4]
pKa	Data not available	
Melting Point	Data not available; related magnesium aluminum silicates decompose at >900 °C	
Crystal Form	Described as both crystalline polyhydrate and amorphous	[1][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of a substance like **Almasilate** are provided below. These are standardized protocols that can be applied for its characterization.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid drug is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Apparatus:

- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- pH meter
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC or UV-Vis spectrophotometer for analysis

Procedure:

- Add an excess amount of **Almasilate** to a series of glass vials containing the test solvents (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8, ethanol).
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let the undissolved particles settle.
- Centrifuge the samples to separate the supernatant from the solid material.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with an appropriate solvent if necessary.

- Analyze the concentration of **Almasilate** in the diluted supernatant using a validated analytical method (e.g., ICP-MS for elemental analysis of aluminum and magnesium, as direct HPLC of the complex may not be feasible).
- The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration for Insoluble Compounds)

Due to its insolubility, direct aqueous titration is not feasible. A method involving co-solvents or surfactants would be necessary.

Principle: The pKa is determined by titrating a solution/suspension of the substance with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which 50% of the substance is ionized.

Apparatus:

- Potentiometer with a calibrated pH electrode
- Autotitrator or manual burette
- Magnetic stirrer and stir bar
- Beakers and other standard laboratory glassware

Procedure:

- Prepare a suspension of a precisely weighed amount of **Almasilate** in a mixture of water and a co-solvent (e.g., methanol, DMSO) to improve wetting and interaction.
- Place the suspension in a jacketed beaker to maintain a constant temperature.
- Immerse the calibrated pH electrode and a magnetic stir bar into the suspension.
- Begin stirring to ensure homogeneity.
- Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

- Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Alternatively, derivative plots (dpH/dV) can be used to more accurately determine the equivalence point.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Principle: A sample of the material is heated at a constant rate, and the heat flow to the sample is monitored. Phase transitions, such as melting, are observed as endothermic peaks on the DSC thermogram. For a hydrated inorganic compound like **Almasilate**, dehydration events will also be observed.

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed aluminum pans
- Analytical balance

Procedure:

- Accurately weigh a small amount of the **Almasilate** sample (typically 1-5 mg) into an aluminum DSC pan.
- Seal the pan hermetically to contain any evolved water during heating. An empty sealed pan is used as a reference.
- Place the sample and reference pans into the DSC cell.

- Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 1000 °C).
- Record the heat flow as a function of temperature.
- The resulting DSC thermogram will show endothermic peaks corresponding to dehydration and potentially decomposition rather than a sharp melting point, given the nature of the compound. The onset temperature of these peaks provides information on thermal stability.

[6][7]

Crystal Form Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid material.

Principle: A powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes, and the diffraction pattern is unique to a specific crystalline structure. An amorphous material will not produce sharp diffraction peaks.

Apparatus:

- X-ray Powder Diffractometer
- Sample holder

Procedure:

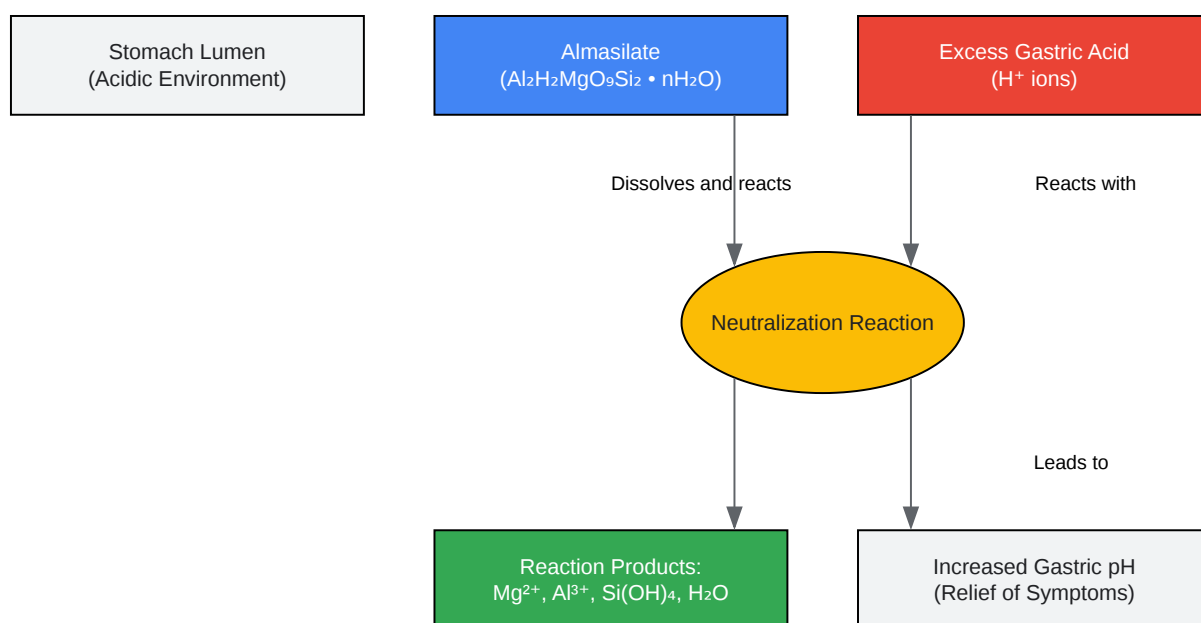
- Prepare a powdered sample of **Almasilate**.
- Mount the sample in the sample holder of the diffractometer.
- Irradiate the sample with monochromatic X-rays (e.g., Cu K α radiation) over a range of 2θ angles.
- Detect the diffracted X-rays and record their intensity as a function of the 2θ angle.
- The resulting diffractogram will show a series of peaks if the material is crystalline. The positions and intensities of these peaks can be used to identify the crystal structure. A broad

halo with no sharp peaks indicates an amorphous solid.[8][9][10]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Acid Neutralization Mechanism

Almasilate acts as an antacid by directly neutralizing hydrochloric acid in the stomach. This process involves the dissolution of the aluminosilicate structure and the consumption of protons.

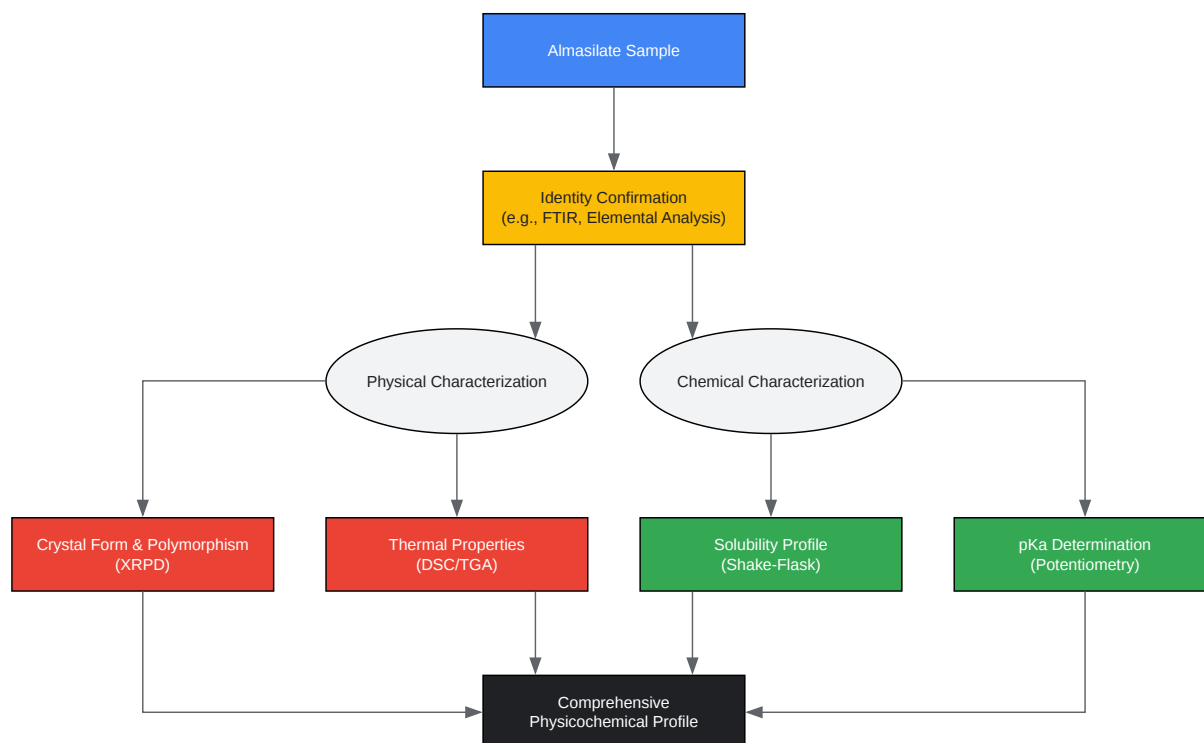


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Caption: Acid neutralization pathway of **Almasilate** in the stomach.

Experimental Workflow: Physicochemical Characterization

The comprehensive characterization of an active pharmaceutical ingredient (API) like **Almasilate** follows a structured workflow to determine its fundamental properties.



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Caption: Workflow for the physicochemical characterization of **Almasilate**.

Conclusion

Almasilate is a complex hydrated magnesium aluminosilicate with established antacid properties. While its qualitative characteristics and mechanism of action are understood, there is a notable lack of specific, publicly available quantitative data for key physicochemical parameters such as solubility, pKa, and melting point. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of **Almasilate**, which is essential for formulation development, quality control, and regulatory purposes. Further investigation is warranted to fully elucidate its solid-state properties, including a definitive determination of its crystallinity and potential polymorphism.

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